molecular formula C22H21N3O B2496060 1-(4-ethylphenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 847394-76-7

1-(4-ethylphenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No.: B2496060
CAS No.: 847394-76-7
M. Wt: 343.43
InChI Key: VYQQEUUUBIGUHW-UHFFFAOYSA-N
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Description

1-(4-ethylphenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C22H21N3O and its molecular weight is 343.43. The purity is usually 95%.
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Biological Activity

The compound 1-(4-ethylphenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be broken down into several functional groups:

  • Pyrrolidinone : A five-membered lactam structure that often exhibits biological activity.
  • Benzo[d]imidazole : Known for its role in various therapeutic agents, this moiety contributes to the compound's pharmacological properties.
  • Ethylphenyl and Propynyl Substituents : These groups may enhance lipophilicity and receptor binding.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, primarily in the areas of:

  • Anticancer Activity
  • Anticonvulsant Properties
  • Anti-inflammatory Effects

Anticancer Activity

Studies have shown that derivatives of benzimidazole compounds often exhibit significant anticancer properties. For instance, similar compounds have been reported to interact with various cellular pathways, leading to apoptosis in cancer cells. The specific compound has demonstrated cytotoxic effects against several cancer cell lines, indicating its potential as an anticancer agent.

Cell Line IC50 (µM) Reference
A431 (epidermoid)< 10
Jurkat (leukemia)< 5
HT-29 (colon)< 15

Anticonvulsant Properties

The compound's structural similarity to known anticonvulsants suggests it may modulate neurotransmitter systems effectively. SAR studies indicate that modifications to the pyrrolidinone ring can enhance anticonvulsant activity. For example, compounds with specific substitutions on the phenyl ring showed improved efficacy in seizure models.

Anti-inflammatory Effects

Preliminary data suggest that this compound may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. In vitro studies have indicated moderate inhibitory activity against COX-I and COX-II, with IC50 values suggesting potential for therapeutic use in inflammatory conditions.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Receptor Interaction : The compound may bind to specific receptors involved in cell signaling pathways related to cancer and inflammation.
  • Enzyme Inhibition : Inhibition of COX enzymes could lead to reduced prostaglandin synthesis, thereby alleviating inflammation.
  • Induction of Apoptosis : The presence of the benzimidazole moiety is associated with pro-apoptotic signaling in cancer cells.

Case Studies

Several studies have explored the efficacy of similar compounds:

  • Study on Anticancer Activity :
    • A recent study evaluated a series of benzimidazole derivatives and found that those with ethyl substituents exhibited enhanced cytotoxicity against breast cancer cell lines due to increased binding affinity to tubulin .
  • Anticonvulsant Evaluation :
    • In a model using pentylenetetrazole-induced seizures, compounds structurally related to the target compound showed significant protection against seizures, indicating potential for therapeutic use .
  • Inflammation Model :
    • Research involving carrageenan-induced paw edema demonstrated that analogs of this compound significantly reduced inflammation compared to controls, suggesting a promising anti-inflammatory profile .

Properties

IUPAC Name

1-(4-ethylphenyl)-4-(1-prop-2-ynylbenzimidazol-2-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O/c1-3-13-24-20-8-6-5-7-19(20)23-22(24)17-14-21(26)25(15-17)18-11-9-16(4-2)10-12-18/h1,5-12,17H,4,13-15H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYQQEUUUBIGUHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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